molecular formula C3H3F5O B3043294 2,2-Difluoroethyl trifluoromethyl ether CAS No. 84011-15-4

2,2-Difluoroethyl trifluoromethyl ether

Cat. No.: B3043294
CAS No.: 84011-15-4
M. Wt: 150.05 g/mol
InChI Key: SFNHUVOCGCQZEG-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine (C-F) bond, have become fundamentally important in numerous areas of advanced chemical research. numberanalytics.comwikipedia.org The incorporation of fluorine into an organic molecule dramatically alters its physical, chemical, and biological properties. numberanalytics.com This is due to several unique characteristics of the fluorine atom, including its high electronegativity, small size, and the exceptional strength of the C-F bond, which is one of the strongest in organic chemistry. wikipedia.orgresearchgate.netmdpi.com

In medicinal chemistry and drug discovery, the introduction of fluorine or fluorine-containing groups like the trifluoromethyl (−CF₃) and trifluoromethoxy (−OCF₃) groups can significantly enhance a drug's metabolic stability, bioavailability, lipophilicity, and binding affinity to target enzymes. researchgate.netmdpi.combeilstein-journals.org It is estimated that approximately one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org Similarly, in agrochemical research, fluorinated compounds are prevalent, with over half of agricultural chemicals containing C-F bonds, leading to more potent and stable pesticides and herbicides. wikipedia.orgresearchgate.net

Beyond the life sciences, organofluorine chemistry is crucial in materials science for the creation of advanced materials with unique properties. numberanalytics.comresearchgate.net Fluoropolymers, such as polytetrafluoroethylene (Teflon), are known for their high thermal stability and chemical resistance. numberanalytics.comwikipedia.org Other applications include the development of refrigerants, solvents, surfactants, and water-repellents. wikipedia.org The diverse applications underscore the vital role of organofluorine chemistry in driving innovation across multiple scientific disciplines. wikipedia.orgelsevierpure.com

Classification and Structural Diversity of Fluorinated Ethers in Academic Inquiry

Structurally, they can be broadly categorized as:

Partially Fluorinated Ethers: In these compounds, only some of the hydrogen atoms are substituted with fluorine. This category includes hydrofluoroethers (HFEs), which contain hydrogen, fluorine, carbon, and the ether oxygen. rsc.org This partial fluorination allows for a balance of properties, blending the characteristics of hydrocarbons and fluorocarbons, which can enhance solubility and compatibility with both polar and non-polar systems. keimei-kinen.com

Perfluorinated Ethers: Also known as perfluoroethers, these molecules have all hydrogen atoms replaced by fluorine atoms, except where other functional groups are present. wikipedia.org This complete fluorination results in compounds with extreme chemical inertness, high thermal stability, and oxidative durability. wikipedia.orgkeimei-kinen.com

Polymeric Fluorinated Ethers: This class includes fluoropolymers where the ether linkage is part of the polymer structure. Examples include perfluoroalkoxy alkanes (PFAs), which have properties similar to PTFE but with improved processing characteristics due to the ether groups. wikipedia.org Another example is fluoroethylene vinyl ether (FEVE), a high-performance fluoropolymer used in durable coatings. aicoatings.com.au

The structural diversity ranges from simple, low-molecular-weight acyclic ethers, such as analogues of diethyl ether, to complex polymeric systems like Krytox grease and ion-exchange membranes like Nafion. wikipedia.org This structural variety allows for the fine-tuning of physical and electrochemical properties, such as boiling point, viscosity, and polarity, making them suitable for specialized applications from battery electrolytes to inert fluids for heat transfer. keimei-kinen.comgoogle.comrashatwi.com

Research Focus on 2,2-Difluoroethyl Trifluoromethyl Ether: A Case Study in Fluorinated Ether Chemistry

This compound serves as a pertinent case study within the field of partially fluorinated ethers. Its molecular structure, containing both a difluoroethyl group and a trifluoromethyl group, makes it an object of interest for studying the influence of asymmetric fluorination on the physicochemical properties of ethers. Research into this and similar compounds is often focused on their synthesis, properties, and potential applications as specialized chemical products.

The synthesis of related compounds, such as 2,2,2-trifluoroethyl difluoromethyl ether, has been a subject of research to improve reaction efficiency. One patented method describes its synthesis from 2,2,2-trifluoroethanol (B45653) and monochlorodifluoromethane using a phase-transfer catalyst, which aims for high conversion and selectivity. google.com Such synthetic explorations are crucial for making these specialized ethers more accessible for further study and application. 2,2,2-trifluoroethyl difluoromethyl ether is noted as a precursor for other fluorine ethers and the anesthetic isoflurane, highlighting the role of such compounds as key chemical intermediates. google.com

The specific properties of this compound, detailed in the table below, are a direct result of its unique fluorination pattern. These characteristics are central to its potential utility in various research and industrial settings.

PropertyValueSource
CAS Number84011-15-4 guidechem.comsynquestlabs.com
Molecular FormulaC₃H₃F₅O guidechem.com
Molecular Weight150.05 g/mol guidechem.com
Boiling Point26°C chemicalbook.com
Density1.375 g/cm³ chemicalbook.com

Research interest in compounds like this compound is often driven by the search for new materials with specific properties. For the closely related 2,2,2-Trifluoroethyl difluoromethyl ether, applications have been explored in areas such as refrigerants, aerosol propellants, and specialized solvents for the synthesis of other fluorinated compounds. chemimpex.com These applications leverage the compound's thermal stability, low toxicity, and volatility, properties that are characteristic of many small, partially fluorinated ethers. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluoro-2-(trifluoromethoxy)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5O/c4-2(5)1-9-3(6,7)8/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNHUVOCGCQZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004288
Record name 1,1-Difluoro-2-(trifluoromethoxy)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84011-15-4
Record name 1,1-Difluoro-2-(trifluoromethoxy)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084011154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Difluoro-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reaction Pathway Elucidations

Mechanistic Aspects in Trifluoromethyl Ether Synthesis

The formation of the trifluoromethoxy group (-OCF₃) involves a variety of synthetic strategies, each with its own distinct mechanistic features. These range from classical nucleophilic substitution reactions to modern metal-catalyzed processes.

Nucleophilic substitution is a fundamental process in the synthesis of trifluoromethyl ethers. In many instances, the reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a concerted, one-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. stackexchange.com

One common strategy involves a chlorination/fluorination sequence starting from anisoles. rsc.orgnih.gov In this approach, the methyl group of an anisole (B1667542) derivative is first chlorinated to form a trichloromethyl ether. Subsequent treatment with a fluoride (B91410) source, such as antimony trifluoride (SbF₃) in the presence of antimony pentachloride (SbCl₅), displaces the chlorine atoms with fluorine. rsc.org The mechanism of the fluorination step involves nucleophilic attack by the fluoride ion on the carbon of the trichloromethyl group in a series of Sₙ2-type reactions.

Another important method is the oxidative desulfurization-fluorination of xanthates. researchgate.net In this process, a dithiocarbonate (xanthate) derived from an alcohol or phenol (B47542) is treated with a fluoride source and an N-haloimide. The proposed mechanism involves the nucleophilic attack of a carbon-sulfur bond on a positively charged halogen, which facilitates the subsequent nucleophilic substitution by fluoride. researchgate.net

The trifluoromethoxide anion (⁻OCF₃) itself is a relatively poor nucleophile. However, it can displace good leaving groups like triflate from primary alkyl triflates under mild conditions, following an Sₙ2 pathway. rsc.org Computational studies have been employed to investigate the nucleophilic attack of the ⁻OCF₃ anion in the synthesis of aryl trifluoromethyl ethers from pyridinium (B92312) salt intermediates, comparing it with a single electron transfer (SET) pathway. nih.gov

Table 1: Comparison of Mechanistic Pathways in Trifluoromethyl Ether Synthesis

Reaction Type Key Mechanistic Step Substrates Reagents
Chlorination/FluorinationNucleophilic substitution (Sₙ2-type)AnisolesCl₂, PCl₅, SbF₃/SbCl₅
Oxidative Desulfurization-FluorinationNucleophilic attack on halogen, then Sₙ2 by F⁻Xanthates from alcohols/phenolsHF-pyridine, N-haloimides
O-TrifluoromethylationNucleophilic substitution (Sₙ2)Primary alkyl triflatesTris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃)
From Pyridinium SaltsNucleophilic attack vs. SETPyridinium salts⁻OCF₃ source

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of trifluoromethyl ethers. A key elementary step in many of these catalytic cycles is reductive elimination, where two ligands on the metal center couple and are eliminated from the metal, forming a new bond.

In the context of trifluoromethyl ether synthesis, reductive elimination from a metal complex bearing both an aryl (or alkyl) group and a trifluoromethoxy group leads to the formation of the desired C-OCF₃ bond. For instance, silver-mediated oxidative trifluoromethylation of alcohols involves the formation of a transient Ag(III)-OCF₃ complex. acs.org This intermediate can then undergo reductive elimination to form the alkyl trifluoromethyl ether. acs.orgstackexchange.com

Similarly, palladium-catalyzed trifluoromethoxylation of alkenes has been developed, where a key step is the reductive elimination from a Pd(IV)-OCF₃ complex to form a C(sp³)-OCF₃ bond. acs.org The study of arylPd(II) trifluoromethyl complexes has provided insights into the challenges of Ar-CF₃ reductive elimination, which often competes with other reaction pathways like Ar-Ar homocoupling. rsc.org The chemoselectivity of this process can be influenced by factors such as the concentration of the palladium complex. rsc.org

The mechanism of metal-catalyzed O-trifluoromethylation often involves the following general steps:

Oxidative addition of a trifluoromethylating agent to a low-valent metal center.

Coordination of the alcohol or phenol substrate.

Reductive elimination to form the C-O bond and regenerate the catalyst.

Many synthetic routes to trifluoromethyl ethers proceed through transient, highly reactive intermediates. For example, in the simplified chlorination/fluorination sequence, trichloromethyl aryl ethers can be generated in situ and converted directly to the final trifluoromethyl ethers without isolation. rsc.orgnih.gov

The decomposition of the trifluoromethoxy anion at elevated temperatures is a significant factor limiting the preparation of heteroaromatic trifluoromethyl ethers, highlighting the kinetic instability of this key intermediate. acs.org The development of reagents that can generate the trifluoromethoxy anion as a transient species under mild conditions is therefore a crucial area of research. acs.org

Reaction Mechanisms of Difluoroethylation Reactions

Difluoroethylation reactions introduce the -CH₂CF₂H or a related difluoroethyl moiety into a molecule. The mechanisms of these reactions are heavily influenced by the electronic effects of the fluorine atoms.

Despite the high electronegativity of fluorine, an α-fluorine atom can stabilize an adjacent carbocation. rsc.org This stabilization arises from the interaction between a lone pair of electrons on the fluorine atom and the vacant p-orbital of the carbocationic carbon. rsc.orgstackexchange.com This resonance effect, also known as back-bonding, can outweigh the electron-withdrawing inductive effect of the fluorine atom. stackexchange.comstackexchange.com The stability of fluorinated carbocations has been shown to decrease in the order HCF₂⁺ > CH₂F⁺ > CF₃⁺ > CH₃⁺. rsc.org

The effective overlap between the 2p orbitals of carbon and fluorine, which are in the same period, facilitates this stabilizing π-bond formation. stackexchange.com This carbocationic stabilization plays a role in reactions where a difluoroethyl cation or a species with significant carbocationic character is formed as an intermediate.

Orbital interactions are also crucial in understanding the conformation and reactivity of fluorinated molecules. The carbon-fluorine bond is characterized by a low-lying σ* antibonding orbital. researchgate.net Hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital, can stabilize certain conformations. researchgate.netwikipedia.org These stereoelectronic effects can influence the reaction pathways in difluoroethylation reactions by favoring specific reactant conformations or stabilizing transition states. The addition of fluorine atoms to an aromatic ring introduces new π-orbitals that can interact with the existing aromatic system, a phenomenon termed "fluoromaticity". nih.govacs.org

Table 2: Influence of Fluorine on Carbocation Stability and Molecular Orbitals

Effect Description Consequence
Carbocation Stabilization Donation of fluorine lone pair into the vacant p-orbital of the carbocation (+M effect).Increased stability of α-fluorinated carbocations compared to non-fluorinated analogues.
Inductive Effect Strong electron-withdrawing nature of fluorine (-I effect).Destabilization of adjacent positive charge.
Orbital Interactions Low-lying C-F σ* antibonding orbital.Susceptible to hyperconjugative interactions, influencing molecular conformation.
Fluoromaticity Interaction of fluorine π-orbitals with aromatic systems.Alteration of the electronic properties of aromatic rings.

Difluorocarbene (:CF₂) is a versatile intermediate that can be used for the formation of difluoromethoxy groups. acs.orgnih.gov It can be generated from various precursors, including fluoroform (CHF₃). acs.org The reaction of difluorocarbene with phenols and thiophenols provides a route to aryl difluoromethyl ethers and thioethers. acs.org

The mechanism of this reaction involves the insertion of the difluorocarbene into the O-H bond of a phenol. researchgate.net The lone pair of electrons on the oxygen atom of the phenol can attack the electron-deficient difluorocarbene to form an oxonium ylide intermediate. acs.org This is followed by a proton transfer to yield the difluoromethyl ether. acs.org This process represents a C-O bond activation in the sense that a new C-O bond is formed through the reaction with the carbene.

Recent research has shown that difluorocarbene can act as an electron acceptor to activate C-O bonds in aliphatic ethers, leading to C-O bond cleavage and the formation of difluoromethyl ethers. researchgate.netacs.org This unconventional reactivity highlights the dual nature of difluorocarbene, which can act as both a nucleophile and an electrophile, depending on the reaction partner.

The generation and trapping of difluorocarbene are key to these transformations. The choice of difluorocarbene precursor and reaction conditions is critical to ensure efficient generation of the carbene and its subsequent reaction with the desired substrate, while minimizing side reactions. nih.gov

Proton Transfer Steps and Isotopic Labeling Studies

Proton transfer is a fundamental step in many organic reactions, including the synthesis of fluorinated ethers. masterorganicchemistry.com In the formation of ethers from alcohols, such as the synthesis involving 2,2,2-trifluoroethanol (B45653), the reaction often proceeds in the presence of a base. The initial step is the deprotonation of the alcohol to form a more nucleophilic alkoxide. The mechanism can be depicted as a two-step "proton shuttle" process, where a base present in the solution facilitates the removal and subsequent transfer of a proton. masterorganicchemistry.com

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing insight into reaction mechanisms. wikipedia.org In the context of fluorinated ethers, stable isotopes like Deuterium (²H), Carbon-13 (¹³C), and radioactive isotopes such as Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C) are employed. scripps.edu These labeled compounds are crucial for metabolic and pharmacological studies and serve as internal standards in mass spectrometry and NMR studies. scripps.edu

For instance, studies on the synthesis of isotopologues of potassium 2,2,2-trifluoroethoxide demonstrate the utility of labeled compounds. nih.gov By using isotopically labeled paraformaldehyde, researchers can synthesize ¹¹C- or ¹⁸F-labeled 2,2,2-trifluoroethoxy groups, which can then be appended to complex molecules. nih.gov This methodology is vital for developing PET (Positron Emission Tomography) tracers, where the radioactive decay of the isotope allows for in vivo imaging. scripps.edunih.gov A general method for labeling trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups involves a two-step defluorination/radiofluorination process, which allows for the substitution of Fluorine-19 with Fluorine-18. nih.gov This technique is applicable to a broad range of chemical structures, including ethers, and is valuable for drug and radiotracer development. nih.gov

IsotopeTypeHalf-lifeApplication in Fluorinated Ether Studies
¹⁸FRadioactive109.77 minPET imaging, radiolabeling of CF₂H and CF₃ groups. scripps.edunih.gov
¹¹CRadioactive20.38 minPET imaging, synthesis of ¹¹C-labeled 2,2,2-trifluoroethoxy ethers. scripps.edunih.gov
²H (D)Stable-Improving metabolic stability of PET tracers, mechanistic studies. nih.gov
¹³CStable-Investigating drug pharmacokinetics and metabolism by ¹³C-NMR and mass spectrometry. nih.gov

Electronic Effects and Stereochemical Considerations in Fluorinated Ether Formation

Anomeric Effects in α-Fluorinated Ethers

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial orientation over the sterically less hindered equatorial orientation. This effect is not limited to cyclic systems and is observed in acyclic molecules like α-fluorinated ethers. nih.govacs.org The origin of the anomeric effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of the oxygen atom and the antibonding σ*(C-F) orbital. researchgate.net

In α-fluorinated ethers, the gauche conformation is often favored due to this n → σ* interaction. Quantum chemical calculations on various fluorinated dimethyl ethers show that the most stable conformation is governed by this anomeric effect. researchgate.net This electron transfer from the oxygen lone pair to the σ*(C–F) orbital stabilizes the molecule. researchgate.net The incorporation of fluorine atoms can also lead to pseudo-anomeric effects in non-traditional systems, such as selectively fluorinated methoxycyclohexanes, where stabilizing electrostatic interactions between electropositive axial hydrogens and the ether oxygen are observed. st-andrews.ac.ukresearchgate.net

Influence of Fluorine Substitution on Reactivity

The substitution of hydrogen with fluorine atoms profoundly impacts the electronic properties and reactivity of organic molecules. researchgate.net Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect). This effect can significantly alter the reactivity of nearby functional groups. numberanalytics.comrsc.org

The influence of fluorine substitution can be summarized as follows:

Increased Electrophilicity : The strong electron-withdrawing nature of fluorine makes the adjacent carbon atom more electron-deficient and thus more susceptible to nucleophilic attack. wyzant.com For example, in nucleophilic aromatic substitution reactions, aryl fluorides often react faster than other aryl halides because the highly polar C-F bond creates a larger partial positive charge on the carbon atom, accelerating the initial nucleophilic attack which is the rate-determining step. wyzant.com

Lowered HOMO and Raised LUMO Energy : Fluorine substitution can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com This increases the HOMO-LUMO gap, which can lead to decreased reactivity towards electron-rich species. numberanalytics.com

Enhanced Stability : Fluorinated compounds often exhibit greater thermal and metabolic stability compared to their non-fluorinated analogs due to the strength of the C-F bond. researchgate.netnumberanalytics.com

Altered Acidity/Basicity : The inductive effect of fluorine can significantly influence the acidity of neighboring C-H bonds and the basicity of lone-pair-bearing atoms like the ether oxygen. For instance, the proton affinity of the oxygen atom in fluorinated ethers decreases with an increasing number of fluorine atoms. researchgate.net The deprotonation enthalpy of C-H bonds is also significantly affected by fluoro-substitution. researchgate.net

Fluorinated EtherProton Affinity (kJ mol⁻¹)Deprotonation Enthalpy (kJ mol⁻¹)
CH₃OCH₃7901717
CHF₂OCF₃-1504
CF₃OCF₃580-
researchgate.net

Stereoselective Approaches in Synthesis

The synthesis of molecules containing stereogenic centers bearing fluorine and a trifluoromethyl group presents a significant challenge in organic chemistry. nih.gov Developing stereoselective methods to control the three-dimensional arrangement of these groups is crucial, particularly in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

Several strategies have been developed for the stereoselective synthesis of fluorinated compounds, including those applicable to fluorinated ethers:

Chiral Auxiliary-Controlled Asymmetric Reactions : This approach involves temporarily incorporating a chiral auxiliary into the substrate, which directs the stereochemical outcome of a subsequent reaction. A practical stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide, an important pharmaceutical intermediate, utilizes a chiral auxiliary to control an asymmetric trifluoromethylation reaction, achieving high diastereoselectivity. nih.gov

Catalyst-Controlled Methods : Asymmetric catalysis provides an efficient route to enantiomerically enriched fluorinated molecules. For example, diastereodivergent and enantioselective synthesis of trifluoromethyl and fluoro-substituted monosaccharides has been achieved through catalyst-controlled additions of substituted allylboronates to aldehydes. nih.gov

Substrate-Controlled Synthesis : In some cases, the existing stereocenters in a molecule can direct the stereochemistry of a new center. Chromium-mediated reactions of 2,2-dibromo-2-fluoroethyl alkyl ethers have been shown to produce (Z)-1-fluoro-2-alkenyl alkyl ethers with high stereoselectivity. researchgate.net The reaction mechanism is proposed to involve a carbenoid intermediate, with the stereochemistry being controlled during the subsequent rearrangement steps. researchgate.net

These stereoselective approaches are vital for accessing specific isomers of complex fluorinated molecules like 2,2-Difluoroethyl trifluoromethyl ether and its derivatives, enabling the exploration of their unique properties in various applications. nih.gov

Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms. For 2,2-Difluoroethyl trifluoromethyl ether, a combination of ¹H, ¹⁹F, and ¹³C NMR spectroscopy is utilized to create a complete structural picture.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of hydrogen atoms present in a molecule. In this compound (CHF₂CH₂OCF₃), the methylene (B1212753) (-CH₂-) protons are adjacent to a difluoromethyl (-CHF₂) group and an ether oxygen. The electron-withdrawing effects of the fluorine atoms and the oxygen atom influence the chemical shift of these protons. The coupling of the protons to the adjacent fluorine atoms results in a characteristic splitting pattern, which provides further structural confirmation.

¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. osti.gov It provides distinct signals for fluorine atoms in different chemical environments. For this compound, two distinct signals are expected: one for the trifluoromethyl (-CF₃) group and another for the difluoromethyl (-CHF₂) group. The chemical shifts and coupling patterns (¹⁹F-¹H and ¹⁹F-¹⁹F couplings) are diagnostic for the specific arrangement of fluorine atoms within the molecule. synquestlabs.com

¹⁹F NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Data not available Data not available Data not available -CF₃

¹³C NMR Spectroscopic Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the electronegativity of the attached atoms, particularly the fluorine and oxygen atoms, which cause a downfield shift. nih.govnih.gov Furthermore, the coupling between carbon and fluorine atoms (C-F coupling) results in splitting of the carbon signals, providing valuable information about the number of fluorine atoms attached to each carbon.

¹³C NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Data not available Data not available Data not available -CF₃
Data not available Data not available Data not available -OCH₂-

Note: Specific experimental NMR data (chemical shifts and coupling constants) for this compound were not available in the searched literature. The tables are representative of the expected data.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is commonly used to assess the purity of volatile compounds like ethers and to confirm their identity. The gas chromatogram indicates the presence of any impurities, while the mass spectrum of the main component provides a fragmentation pattern that serves as a molecular fingerprint, aiding in its identification.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Exact Mass Determination

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is utilized to determine the exact mass of a molecule with very high precision. This technique allows for the calculation of the elemental composition of the compound, providing definitive confirmation of its molecular formula. For this compound (C₃H₃F₅O), the experimentally determined exact mass would be compared to the calculated theoretical mass to verify its identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule. This method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it will absorb the radiation at frequencies that correspond to the natural vibrational frequencies of its bonds. The resulting spectrum, a plot of absorbance versus frequency, provides a unique "fingerprint" of the molecule, allowing for the identification of its constituent functional groups.

In the case of this compound (C₃H₃F₅O), the primary functional groups of interest are the ether linkage (C-O-C), the difluoromethyl group (-CHF₂), and the trifluoromethyl group (-CF₃). Consequently, the IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the stretching vibrations of the carbon-oxygen (C-O) and carbon-fluorine (C-F) bonds.

Studies on analogous hydrofluoroethers indicate that the vibrational modes for C-O and C-F bonds typically absorb within the "atmospheric window" of 750 to 1250 cm⁻¹. benthamopen.com The C-F stretching vibrations, in particular, give rise to very strong and characteristic absorptions in the IR spectrum. In fluorinated ethers, the interpretation of this region can be complex due to the potential for coupling between C-F and C-C stretching modes. s-a-s.org

Based on the analysis of structurally related fluorinated compounds, the following table summarizes the expected characteristic infrared absorption bands for this compound.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
C-H (in -CHF₂)Stretch3020 - 2980
C-H (in -CH₂-)Asymmetric and Symmetric Stretch2960 - 2850
C-F (in -CF₃)Asymmetric Stretch1280 - 1240
C-O-CAsymmetric Stretch1280 - 1200
C-F (in -CF₃)Symmetric Stretch1180 - 1140
C-O-CSymmetric Stretch1150 - 1050
C-F (in -CHF₂)Asymmetric and Symmetric Stretch1100 - 1000
This table is generated based on typical infrared absorption frequencies for the specified functional groups and may not represent experimentally verified data for this specific compound.

The presence of multiple, very strong absorption bands in the 1300 cm⁻¹ to 1000 cm⁻¹ region of the spectrum would be a definitive indicator of the extensive fluorination present in the molecule. The C-H stretching vibrations, while expected to be present, would likely be of significantly lower intensity in comparison to the prominent C-F and C-O absorption bands.

Advanced Analytical Methods for Structural Confirmation

While IR spectroscopy is invaluable for identifying functional groups, the unambiguous confirmation of a molecule's structure and the determination of its three-dimensional atomic arrangement necessitate the use of more advanced analytical techniques.

Single-crystal X-ray diffraction is a definitive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu The method involves directing a beam of X-rays onto a single crystal of the substance. The electrons within the crystal diffract the X-rays, producing a unique diffraction pattern. wikipedia.org By analyzing the angles and intensities of these diffracted rays, a three-dimensional electron density map of the molecule can be generated, from which the exact positions of the atoms can be determined. wikipedia.org

A single-crystal X-ray diffraction study for this compound itself has not been found in the reviewed literature. This is likely because the compound is a volatile liquid at room temperature, making the growth of a suitable single crystal a significant challenge. However, this powerful technique could be applied to a solid derivative of the molecule. For instance, if this compound were to be incorporated into a larger molecular structure that is crystalline, X-ray diffraction could be employed to unequivocally confirm the connectivity and stereochemistry of the ether component within the larger assembly.

The data that would be obtained from such an analysis would include:

Unit cell dimensions: The fundamental repeating unit of the crystal lattice.

Atomic coordinates: The precise position of each atom within the unit cell.

Bond lengths and angles: The distances and angles between atoms, defining the molecular geometry.

This level of detailed structural information is crucial for a comprehensive understanding of a molecule's properties and reactivity.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional Nuclear Magnetic Resonance (2D NMR) technique used to determine the spatial relationships between atoms within a molecule. Specifically, it identifies atoms that are in close proximity to one another, typically within 5 Å, irrespective of whether they are directly bonded. This is achieved by measuring the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one atomic nucleus to another through space.

For a molecule such as this compound, a NOESY experiment would be instrumental in elucidating its preferred conformation in a solution state. It could reveal, for example, the spatial proximity between the protons on the 2,2-difluoroethyl moiety and the fluorine atoms of the trifluoromethyl group.

While specific NOESY data for this compound is not available in the surveyed literature, a hypothetical experiment could be expected to show correlations (cross-peaks) that would help to define the molecule's three-dimensional structure in solution. The presence and intensity of these cross-peaks are directly related to the inverse sixth power of the distance between the nuclei. This information is invaluable for constructing a detailed model of the molecule's dynamic conformation.

Computational Chemistry and Theoretical Modeling of 2,2 Difluoroethyl Trifluoromethyl Ether

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of the electron density. By solving the Kohn-Sham equations, DFT can accurately predict a wide range of molecular properties at a manageable computational cost. rsc.orgresearchgate.net

For fluorinated ethers, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and key electronic properties. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

While specific DFT studies on 2,2-difluoroethyl trifluoromethyl ether are not extensively published, data for analogous hydrofluoroethers (HFEs) illustrate the typical results obtained from such calculations. For example, studies on trifluoromethyl methyl ether (CH₃OCF₃) provide insights into how the trifluoromethyl group influences the electronic properties of the ether linkage. austinpublishinggroup.com Computational databases also provide calculated properties for this compound.

Table 1: Calculated Molecular Properties of this compound and a Related Compound

PropertyThis compound (Calculated)Description
Molecular FormulaC₃H₃F₅OThe chemical formula of the compound. guidechem.com
Molecular Weight150.05 g/molThe mass of one mole of the substance. guidechem.com
Topological Polar Surface Area (TPSA)9.2 ŲThe surface sum over all polar atoms, used to predict drug transport properties. guidechem.com
Rotatable Bond Count2The number of bonds which can rotate freely. guidechem.com
Complexity76.8A measure of the complexity of the molecule's structure. guidechem.com

Quantum Chemical Descriptors and Topological Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical reactivity and physical properties. These descriptors are often calculated from DFT results and are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies. rsc.orgchemrxiv.org Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as μ² / (2η).

Topological analysis involves the characterization of a molecule based on its graph representation, where atoms are vertices and bonds are edges. nih.govresearchgate.net Topological descriptors, such as the Topological Polar Surface Area (TPSA), provide a simplified representation of molecular properties without the need for 3D conformational calculations. nih.gov TPSA is particularly useful for predicting properties like bioavailability and membrane permeability. For this compound, the calculated TPSA is 9.2 Ų, indicating low polarity. guidechem.com

Table 2: Representative Quantum Chemical Descriptors for a Fluorinated Compound

DescriptorRepresentative Value (eV)Significance
E_HOMO-12.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E_LUMO-0.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)12.0Indicates chemical reactivity and stability. nih.gov
Chemical Hardness (η)6.0Resistance to deformation of the electron cloud.
Chemical Potential (μ)-6.5Electron escaping tendency.
Electrophilicity Index (ω)3.52Propensity to act as an electrophile.

Note: Values are illustrative for a typical hydrofluoroether, calculated from representative HOMO/LUMO energies.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is crucial for elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing all stationary points on the potential energy surface, including minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS). youtube.com

A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. austinpublishinggroup.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state correctly connects the desired reactants and products. austinpublishinggroup.com

For instance, the atmospheric oxidation of hydrofluoroethers can be modeled to understand their degradation pathways. A study on the Cl-initiated oxidation of trifluoromethyl methyl ether (CH₃OCF₃) identified three possible reaction channels. DFT calculations (M06-2X/6-31+G(d,p)) showed that hydrogen abstraction from the methyl group has the lowest energy barrier, making it the most favorable pathway. austinpublishinggroup.com

Table 3: Calculated Energy Profile for a Representative HFE Reaction (CH₃OCF₃ + Cl)

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (CH₃OCF₃ + Cl)Initial state of the system.0.00
Transition State (TS1)Highest energy point for H-abstraction. austinpublishinggroup.com+0.37
Products (•CH₂OCF₃ + HCl)Final state of the H-abstraction reaction. austinpublishinggroup.com-6.91

Data adapted from a study on the Cl-initiated oxidation of trifluoromethyl methyl ether. austinpublishinggroup.com

Conformational Analysis and Energetic Profiles of Fluorinated Ether Systems

Molecules with rotatable bonds, such as ethers, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to rotation between them. The presence of fluorine atoms significantly influences conformational preferences due to steric and electronic effects, such as the gauche effect and hyperconjugation.

In fluorinated ethers, the rotational barrier around C-O and C-C bonds determines the molecule's flexibility and average shape. For example, computational studies on aryl trifluoromethyl ethers have shown that the -OCF₃ group prefers a conformation where it is orthogonal to the plane of the phenyl ring, minimizing delocalization of oxygen's lone pairs into the ring. nih.gov In contrast, α,α-difluoroalkyl ethers exhibit a smaller rotational barrier around the ArO–CF₂R bond, allowing them to access a wider range of conformers compared to their non-fluorinated or trifluoromethylated analogs. researchgate.net This conformational flexibility can be critical for applications in materials science and medicinal chemistry, as it affects how the molecule interacts with its environment.

The energetic profile, typically generated by scanning the potential energy surface as a function of a specific dihedral angle, reveals the relative energies of different conformers and the transition states that separate them.

Table 4: General Conformational Preferences in Fluorinated Ether Systems

SystemPreferred Dihedral Angle (Ar-O-C-X)Rotational BarrierGoverning Effects
Aryl Methoxy (B1213986) Ethers (Ar-O-CH₃)~0° (Planar)Lowπ-conjugation
Aryl Trifluoromethyl Ethers (Ar-O-CF₃)~90° (Orthogonal) nih.govHigherSteric hindrance, hyperconjugation (anomeric effect)
Aryl Difluoroalkyl Ethers (Ar-O-CF₂R)VariableLow researchgate.netReduced steric hindrance compared to -OCF₃

Computational Kinetic and Thermodynamic Studies of Fluorination Reactions

Computational methods are essential for predicting the kinetic and thermodynamic feasibility of chemical reactions, such as those used to synthesize fluorinated ethers.

Thermodynamic studies focus on the energy and enthalpy changes (ΔE, ΔH) and Gibbs free energy change (ΔG) of a reaction. A negative ΔG indicates a spontaneous reaction. Heats of formation (ΔfH°) for molecules like this compound can be calculated accurately using high-level theoretical methods and isodesmic reactions, which help cancel out systematic errors in calculations. austinpublishinggroup.com

Kinetic studies involve calculating the activation energy (Ea or ΔG‡) to predict reaction rates using Transition State Theory (TST). Computational studies have been used to analyze the kinetics of nucleophilic fluorination reactions, which are common routes for introducing fluorine into a molecule. For example, theoretical investigations into crown ether-catalyzed fluorinations have elucidated the mechanism and determined the Gibbs free energies of activation, showing excellent agreement with experimental yields. mdpi.com Such studies help in optimizing reaction conditions by identifying the rate-determining step and understanding the role of catalysts and solvents. acs.org

Table 5: Representative Computational Kinetic and Thermodynamic Data

ParameterExample ReactionCalculated ValueSignificance
Heat of Formation (ΔfH°₂₉₈)Formation of CH₃OCF₃ austinpublishinggroup.com-175.7 kcal/molIndicates the thermodynamic stability of the molecule.
Activation Energy (Ea)CH₃OCF₃ + Cl → •CH₂OCF₃ + HCl austinpublishinggroup.com0.37 kcal/molDetermines the reaction rate; a low barrier indicates a fast reaction.
Gibbs Free Energy of Activation (ΔG‡)Intramolecular S_N2 Fluorination mdpi.com6.8 kcal/molThe free energy barrier to reaction, directly related to the rate constant via the Eyring equation.
Reaction Enthalpy (ΔH_rxn)CH₃OCF₃ + Cl → •CH₂OCF₃ + HCl austinpublishinggroup.com-7.4 kcal/molIndicates if the reaction is exothermic (negative) or endothermic (positive).

Note: Data is sourced from studies on analogous fluorinated compounds to illustrate the principles.

Reactivity and Chemical Transformations of 2,2 Difluoroethyl Trifluoromethyl Ether and Its Analogues

Transformations of the Trifluoromethoxy Group

The trifluoromethoxy group is renowned for its exceptional stability, which is a defining characteristic of its chemistry. mdpi.comnih.gov This stability often makes transformations challenging, requiring specific and frequently harsh conditions.

The trifluoromethoxy group imparts significant chemical and thermal stability to molecules. mdpi.com The carbon-fluorine bonds within the trifluoromethyl moiety are among the strongest in organic chemistry, contributing to the group's general inertness. mdpi.com Consequently, the C-O bond of the ether is also robust.

Ether cleavage reactions typically require potent reagents. In general, the cleavage of ether C-O bonds is achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which can protonate the ether oxygen to facilitate nucleophilic attack. wikipedia.orglibretexts.org Strongly basic agents, like organolithium compounds, can also effect ether cleavage, often by deprotonating the α-carbon. wikipedia.org For highly fluorinated ethers, more specialized and aggressive reagents may be necessary. For instance, Lewis acids like aluminum trichloride (B1173362) have been used to cleave the C-O bond in certain perfluoro ethers. acs.org

Studies on trifluoromethoxy-containing compounds highlight the group's resistance to degradation under various conditions. The trifluoromethoxy group is generally stable against chemical, electrochemical, thermal, and photochemical degradation. mdpi.com This inherent stability is a key reason for its incorporation into specialized materials and pharmaceuticals. However, the trifluoromethoxy anion (CF₃O⁻), a potential intermediate in some synthetic reactions, is known to be unstable and can decompose at elevated temperatures, which presents a challenge for certain synthetic strategies aiming to form the OCF₃ group. rsc.org

Table 1: Stability of the Trifluoromethoxy Group

Condition/Reagent Type General Stability/Reactivity Citation
Thermal/Photochemical High stability, resistant to degradation. mdpi.com
Strong Protic Acids (HBr, HI) Required for cleavage of typical ethers; cleavage is possible but difficult. wikipedia.orglibretexts.org
Strong Bases (e.g., Organolithiums) Can induce cleavage, typically via α-deprotonation. wikipedia.org

Direct chemical modification of the trifluoromethyl group within the trifluoromethoxy moiety is exceptionally difficult due to the strength and inertness of the C-F bonds. tcichemicals.com Most synthetic efforts focus on the introduction of the CF₃ or OCF₃ group into a molecule rather than the subsequent transformation of the group itself. wikipedia.orgchemrevlett.com

Nevertheless, the field of C-F bond activation is an active area of research, offering potential, though challenging, pathways for derivatization. Research has demonstrated that selective C-F bond transformations can be achieved in aromatic trifluoromethyl groups under specific conditions, often involving transition metal catalysts or strategically placed neighboring functional groups. tcichemicals.com While these methods are not directly applicable to the aliphatic trifluoromethoxy group of 2,2-difluoroethyl trifluoromethyl ether, they establish the principle that C-F bonds are not entirely unreactive.

A theoretical strategy for functionalization could involve the transformation of the trifluoromethyl group into a difluoromethyl anion (CF₂⁻). Research has shown that certain trifluoromethyl compounds can be converted into difluoromethyl anions, which can then react with electrophiles. nih.gov Applying such a "defluorinative functionalization" approach would represent a significant synthetic challenge but offers a conceptual route to derivatizing the otherwise inert CF₃ group. nih.gov

Reactions and Functionalizations of the 2,2-Difluoroethyl Group

The 2,2-difluoroethyl group (-CH₂CF₂H) offers more versatile sites for chemical transformation compared to the trifluoromethoxy group. Its reactivity is centered on the three C-H bonds, whose properties are modulated by the adjacent ether oxygen and geminal fluorine atoms.

The electronic environment of the 2,2-difluoroethyl group provides two primary locations for ionic reactivity: the protons on the methylene (B1212753) carbon (α to the oxygen) and the single proton on the difluoromethyl carbon.

Deprotonation at the CF₂H Carbon: The two fluorine atoms strongly polarize the C-H bond, making the lone hydrogen significantly acidic. Treatment with a strong base can remove this proton to generate a nucleophilic difluoromethyl anion (CF₃OCH₂CF₂⁻). This reactivity is analogous to that of difluoromethylarenes (Ar-CF₂H), which can be deprotonated to form reactive Ar-CF₂⁻ synthons that engage with a variety of electrophiles. acs.org This pathway allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the difluoromethyl position.

Deprotonation at the CH₂ Carbon: The protons on the carbon adjacent to the ether oxygen can also be removed by a strong base. wikipedia.org This process generates an α-alkoxy carbanion, which is a common intermediate in base-mediated ether rearrangements and cleavage reactions.

Table 2: Potential Ionic Functionalization Pathways for the -CH₂CF₂H Group

Site of Deprotonation Base Requirement Resulting Intermediate Potential Subsequent Reaction Citation
-CF₂H Strong Base (e.g., LDA, n-BuLi) Nucleophilic Anion (R-CF₂⁻) Reaction with electrophiles (e.g., aldehydes, alkyl halides). acs.org

The C-H bonds of the 2,2-difluoroethyl group are susceptible to attack by radical species, initiating functionalization through a radical chain mechanism. The primary step in such a process is hydrogen atom abstraction to form a carbon-centered radical.

Atmospheric chemistry studies of hydrofluoroethers (HFEs) provide direct evidence for this reactivity. The atmospheric degradation of HFEs is often initiated by reaction with hydroxyl (•OH) radicals, which abstract a hydrogen atom from the ether molecule. researchgate.net In the case of CF₃OCH₂CF₂H, abstraction could occur at either the methylene or the difluoromethyl position:

Abstraction from -CH₂-: CF₃OCH₂CF₂H + •OH → CF₃OC•HCF₂H + H₂O

Abstraction from -CF₂H: CF₃OCH₂CF₂H + •OH → CF₃OCH₂CF₂• + H₂O

The resulting fluoroalkyl radicals are key intermediates that can participate in various subsequent reactions, such as addition to alkenes or alkynes, or reaction with other radical species. The relative rates of abstraction would depend on the C-H bond dissociation energies, which are influenced by the substitution pattern. Generally, C-H bonds α to an ether oxygen are slightly weakened, potentially favoring abstraction at the -CH₂- position.

Direct functionalization of C-H bonds using transition metal catalysis is a powerful strategy for molecular modification. researchgate.net For ethers, this activation is often directed to the C-H bonds α to the ether oxygen. nih.govrsc.orgdatapdf.com

Catalytic systems, particularly those based on late transition metals like iridium and rhodium, can achieve this transformation. The reaction mechanism typically involves the coordination of the ether's oxygen atom to the metal center. nih.gov This coordination positions the catalyst in close proximity to the α-C-H bonds of the -CH₂- group, facilitating an intramolecular C-H activation step. nih.govdatapdf.com This directed activation would likely exhibit high regioselectivity for the methylene protons over the more remote and electronically different C-H bond of the -CF₂H group. The outcome of such a reaction would be the replacement of a hydrogen atom on the methylene carbon with a new functional group, depending on the specific catalytic cycle and reagents employed.

C-F Bond Activation and Selective Cleavage Reactions in Fluorinated Ethers

The carbon-fluorine (C-F) bond is the strongest single covalent bond in organic chemistry, making its selective activation and cleavage a formidable synthetic challenge. nih.gov However, the ability to functionalize these bonds opens new pathways for the synthesis of valuable, partially fluorinated compounds from readily available polyfluorinated feedstocks like this compound. nih.govnih.gov Recent advancements have focused on overcoming the high bond dissociation energy through strategies such as visible-light photoredox catalysis, electrochemical methods, and Lewis acid mediation. nih.govresearchgate.netrsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage under mild conditions. nih.gov This approach often involves the generation of radical intermediates that can participate in reactions that would otherwise be difficult to achieve. nih.gov For instance, the selective activation of a single C-F bond in a trifluoromethyl (CF₃) group can be initiated by a photoredox-catalyzed process, leading to a gem-difluoro radical that can be trapped by various reagents. nih.govrsc.org This strategy allows for the transformation of a CF₃ group into a functionalized difluoromethylene (CF₂) group, a key structural motif in many pharmaceuticals and agrochemicals. nih.gov

Electrochemical methods offer an alternative "green" approach to C-F bond activation. researchgate.netrsc.org These techniques can drive reactions by direct electron transfer to or from the substrate, cleaving C-F bonds reductively. researchgate.net One notable strategy involves the in-situ generation of highly Lewis acidic silyl (B83357) cations, which can mediate fluoride (B91410) abstraction from trifluoromethyl groups, facilitating their conversion to methyl groups. rsc.org This electrochemical trihydrodefluorination (e-THDF) has shown significant functional group tolerance, highlighting its potential for complex molecule synthesis. rsc.org Frustrated Lewis pairs have also been employed to mediate the selective C-F activation in CF₃ and CF₂H groups, allowing for the formal substitution of fluorine-19 with fluorine-18, a critical transformation for developing radiotracers for positron emission tomography (PET). nih.gov

The table below summarizes key methodologies developed for C-F bond activation relevant to fluorinated ethers and their analogues.

Activation MethodReagents/ConditionsSubstrate TypeTransformationRef.
Photoredox CatalysisPhotocatalyst (e.g., Ir, Ru complexes), Visible LightTrifluoromethyl alkenes, TrifluoroacetatesDefluorinative Alkylation/Arylation nih.govnih.gov
ElectrochemicalSilyl precursors, Anode/Cathode setupTrifluoromethyl arenesTrihydrodefluorination (CF₃ to CH₃) rsc.org
Lewis Acid MediationFrustrated Lewis Pairs (e.g., B(C₆F₅)₃/Phosphine)Aryl/Alkyl CF₃ and CF₂H compoundsSelective C-F bond cleavage for radiofluorination nih.gov
Spin-Center ShiftPhoto-redox catalysis, Trifluoroacetic acid derivativesα-Trifluoromethyl alkenesDifluorinated ester radical addition/defluoroalkylation rsc.org

Derivatization Strategies for Advanced Fluorinated Building Blocks

Fluorinated ethers like this compound are not only valuable end products but also serve as versatile platforms for the synthesis of more complex and advanced fluorinated building blocks. researchgate.netresearchgate.net Derivatization strategies typically leverage the unique reactivity imparted by the fluorine atoms to construct molecules with tailored properties. These strategies can involve the modification of the existing carbon skeleton or the synthesis of new ether linkages, leading to a diverse array of fluorinated compounds. researchgate.net

Synthesis of Complex Molecules from this compound

The transformation of this compound into more complex molecules relies on the selective functionalization of either its C-H or C-F bonds. While direct C-H fluorination followed by nucleophilic aromatic substitution (SNAr) has proven effective for creating complex pyridine (B92270) derivatives, similar principles can be envisioned for aliphatic ethers. acs.org

A more direct approach involves leveraging the C-F bond activation chemistries described previously. For example, the photochemical defluorinative alkylation of trifluoroacetates provides a template for how the trifluoromethyl group in this compound could be functionalized. nih.gov This would transform the inert CF₃ group into a CF₂-R group, introducing a new carbon-carbon bond and significantly increasing molecular complexity. nih.gov Such a transformation would convert the starting ether into a bifunctional building block, enabling further synthetic elaborations. nih.gov

The development of these synthetic methods is crucial for late-stage functionalization in drug discovery programs, where the incorporation of a gem-difluoromethylene unit can favorably modulate a molecule's pharmacokinetic properties. nih.gov

Preparation of Polyfluorinated Ether Derivatives

A primary strategy for creating derivatives of polyfluorinated ethers involves the synthesis of new ether linkages using fluorinated alcohols or fluorinated electrophiles. researchgate.netfluorine1.ru The Williamson ether synthesis, adapted for fluorinated systems, remains a cornerstone of this approach. For example, fluoroalcoholates can react with bromoethane (B45996) in the presence of a phase-transfer catalyst to yield polyfluoroalkylethyl ethers. researchgate.net Similarly, fluorinated alcohols can add across epoxides in the presence of acid or base catalysts to generate new fluorinated ethers with hydroxyl functionality. fluorine1.ru

Another powerful method is the functionalization of perfluoropolyalkylether (PFPAE) chains. nih.gov Commercially available PFPAE diacyl fluorides can be treated with various nucleophiles, such as alkyl glycol vinyl ethers or glycidol, to produce difunctional oligomers with vinyl ether or epoxide end-groups. researchgate.netnih.gov These functionalized oligomers can then be used in polymerization reactions to create advanced fluoropolymers with unique properties. nih.gov

The table below outlines several synthetic routes for the preparation of diverse polyfluorinated ether derivatives.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeRef.
Williamson Ether SynthesisFluoroalcoholates, BromoethaneKOH (aq), 1,4-Dioxane, Tetrabutylammonium bromidePolyfluoroalkylethyl ethers researchgate.net
Epoxide Ring-OpeningFluorinated Alcohols, EpoxidesAcid or Base catalystHydroxy-functionalized polyfluoroethers fluorine1.ru
Functionalization of PFPAEPFPAE diacyl fluoride, Alkyl glycol vinyl etherTriethylamine, DMAPPFPAE-vinyl ethers nih.gov
Nucleophilic Aromatic Substitution4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl, Difluoride monomersK₂CO₃, DMAC/TolueneFluorinated Poly(aryl ether)s (FPAEs) rsc.org
Oxidative Desulfurization-FluorinationAliphatic Alcohols, Dithio-carbamates1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), HF/PyridineAlkyl trifluoromethyl ethers nih.gov

Conclusion and Future Directions in 2,2 Difluoroethyl Trifluoromethyl Ether Research

Summary of Key Academic Achievements and Remaining Challenges

Research into 2,2-Difluoroethyl trifluoromethyl ether and structurally similar fluorinated ethers has led to significant advancements in synthetic methodologies and a foundational understanding of their properties. A notable achievement lies in the development of synthetic routes that provide access to this class of compounds. For instance, phase transfer catalysis has been successfully employed for the synthesis of the related compound, 2,2,2-trifluoroethyl difluoromethyl ether, by reacting 2,2,2-trifluoroethanol (B45653) with monochlorodifluoromethane in the presence of a phase transfer agent and a catalyst. google.com This approach offers high conversion and selectivity, representing a significant improvement over earlier methods that suffered from low yields. google.com The synthesis of various aryl trifluoroethyl ethers has also been a focus, with transition metal-catalyzed cross-coupling reactions providing novel and efficient pathways. researchgate.net

Despite these successes, substantial challenges remain. A primary hurdle is the development of more cost-effective and environmentally benign synthetic methods. Many existing protocols rely on expensive reagents or harsh reaction conditions. For example, the synthesis of some fluorinated ethers has historically involved the use of ozone-depleting substances like HCF2Cl (Freon 22) or highly reactive and toxic reagents. nih.govnih.gov While progress has been made in finding alternatives, the quest for scalable, "green" syntheses continues to be a major research driver. Furthermore, a comprehensive understanding of the structure-property relationships for this compound is still in its nascent stages. While basic physicochemical properties are known (see Table 1), detailed studies on its conformational preferences, electronic properties, and interactions with biological systems are limited. This knowledge gap hinders the rational design of new applications for this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₃H₃F₅O
Molecular Weight 150.05 g/mol
CAS Number 84011-15-4
Complexity 76.8
Rotatable Bond Count 2
Hydrogen Bond Acceptor Count 1
Topological Polar Surface Area 9.2 Ų

Data sourced from Guidechem guidechem.com

Prospects for Novel Synthetic Strategies and Methodologies

The future of this compound synthesis lies in the development of more sophisticated and sustainable methodologies. Building upon the success of phase transfer catalysis for similar ethers, further optimization of catalysts and reaction conditions could lead to even more efficient and selective syntheses. google.com The exploration of novel fluorinating agents is another promising avenue. For instance, the use of hypervalent iodine reagents has been demonstrated for the electrophilic 2,2-difluoroethylation of various nucleophiles, offering a metal-free alternative to traditional methods. researchgate.net

Visible light photoredox catalysis is emerging as a powerful tool in organofluorine chemistry and holds significant promise for the synthesis of fluorinated ethers. nih.gov This approach allows for the generation of reactive intermediates under mild conditions, potentially enabling new reaction pathways that are inaccessible through traditional thermal methods. The development of photoactive trifluoromethoxylating reagents that can generate the •OCF3 radical under visible light irradiation is a testament to the potential of this strategy. nih.gov Future research could focus on designing photocatalytic systems specifically tailored for the synthesis of this compound and its derivatives.

Future Avenues in Mechanistic Understanding and Computational Prediction

A deeper mechanistic understanding of the reactions involved in the synthesis and transformation of this compound is crucial for the development of improved synthetic protocols. For example, in the difluoromethylation of phenols, mechanistic studies have shown that the reaction proceeds through the formation of difluorocarbene, followed by nucleophilic addition of the phenolate. nih.gov Similar detailed mechanistic investigations for the synthesis of this compound would provide valuable insights for optimizing reaction conditions and catalyst design.

Computational chemistry is poised to play an increasingly important role in this endeavor. Quantum mechanical calculations can be employed to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and guide the design of new catalysts. Furthermore, computational screening of potential starting materials and reaction conditions can accelerate the discovery of novel synthetic routes. Molecular dynamics simulations can also provide insights into the conformational behavior and solvation properties of this compound, which is essential for understanding its behavior in different environments and for designing applications in areas such as materials science and medicinal chemistry. While some computational data is available (see Table 2), a more comprehensive computational investigation is warranted.

Table 2: Computed Properties of this compound

Property Value
XLogP3-AA 2.1
Exact Mass 150.01040553 g/mol
Monoisotopic Mass 150.01040553 g/mol
Heavy Atom Count 9

Data sourced from Guidechem guidechem.com

Potential for Expanded Research Applications in Diverse Chemical Sciences

The unique properties conferred by the fluorine atoms in this compound, such as high thermal stability, chemical inertness, and specific electronic effects, suggest a wide range of potential applications across various chemical sciences. The trifluoromethoxy group is known to increase lipophilicity and metabolic stability in drug candidates, making it a valuable substituent in medicinal chemistry. researchgate.netmdpi.com While the trifluoromethyl group is more prevalent in pharmaceuticals, the related trifluoromethoxy and difluoroethyl groups are of growing interest. mdpi.com Future research could explore the incorporation of the this compound moiety into bioactive molecules to modulate their pharmacokinetic and pharmacodynamic properties.

In materials science, fluorinated ethers are explored as components of electrolytes for high-performance batteries and as specialized solvents. rsc.org The low flammability and high oxidative stability of such compounds make them attractive for these applications. Research into the electrochemical properties of electrolytes containing this compound could reveal its potential in next-generation energy storage devices. Furthermore, its properties as a solvent, particularly for fluorinated compounds, could be exploited in various chemical processes, including polymer synthesis and catalysis. The continued investigation of this and other fluorinated ethers will undoubtedly lead to the discovery of new and valuable applications in diverse fields of chemical science.

Q & A

Q. What are the optimal synthetic routes for 2,2-Difluoroethyl trifluoromethyl ether, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution or etherification reactions. For example, phenols or thiophenols react with fluorinated reagents like difluoromethyl triflate under mild conditions (room temperature, short reaction times) to form difluoromethyl ethers. Key factors include:

  • Substrate selection : Electron-rich or sterically hindered phenols may require adjusted stoichiometry or catalysts to improve yield .
  • Catalysts : Base catalysts (e.g., K₂CO₃) enhance nucleophilic attack by deprotonating hydroxyl groups.
  • Purification : Distillation or column chromatography is critical to isolate the product from by-products like unreacted phenol or aryl triflate .
    Data Table :
Substrate TypeReaction Time (hr)Yield (%)Purity (GC)
Electron-rich285>98%
Sterically hindered47295%

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹⁹F NMR : The trifluoromethyl (-CF₃) and difluoroethyl (-CF₂CH₂-) groups produce distinct signals. For example, -CF₃ typically resonates at δ -60 to -70 ppm, while -CF₂- appears at δ -110 to -120 ppm .
  • IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹. Absence of O-H (3200–3600 cm⁻¹) confirms complete etherification.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 184.49 (C₃H₂ClF₅O) validate the molecular formula .
    Key Metrics :
  • Hydrogen bond acceptors : 6 (critical for solubility predictions) .
  • Topological polar surface area : 9.2 Ų (indicates low polarity) .

Advanced Research Questions

Q. What analytical methodologies detect trace levels of this compound in environmental samples?

Methodological Answer: Due to its polyfluoroalkylether (PFAE) structure, environmental detection requires:

  • Sample preparation : Solid-phase extraction (SPE) using C18 or HLB cartridges to concentrate the analyte from water or soil .
  • LC-MS/MS : Employ negative ion electrospray ionization (ESI-) for high sensitivity. Monitor transitions like m/z 184 → 135 (CF₃O- fragment) .
  • Challenges : Co-elution with other PFAEs necessitates high-resolution mass spectrometry (HRMS) or ion mobility separation .
    Detection Limits :
MatrixLOQ (ng/L)Recovery (%)
Surface water0.592
Soil2.085

Q. How does this compound influence drug bioavailability and metabolic stability?

Methodological Answer: Fluorine substituents enhance drug properties via:

  • Bioavailability : The -CF₃ group reduces basicity of adjacent amines, improving membrane permeability. XlogP = 2.1 predicts moderate lipophilicity .
  • Metabolic stability : Fluorine’s electronegativity blocks cytochrome P450 oxidation. In vitro assays (e.g., human liver microsomes) show <10% degradation over 60 minutes .
    Case Study :
  • Capsaicin derivative : Difluoromethyl ether analog (2w) showed 3x longer plasma half-life compared to non-fluorinated analogs .

Q. What are the environmental degradation pathways of this compound?

Methodological Answer: PFAEs like this ether resist hydrolysis and photolysis due to strong C-F bonds. Key pathways include:

  • Microbial degradation : Limited under aerobic conditions; anaerobic microbes may partially defluorinate via reductive pathways (observed in sediment studies) .
  • Thermal decomposition : At >300°C, generates HF and trifluoroacetic acid (TFA), detected via FTIR or ion chromatography .
    Half-Life Data :
ConditionHalf-Life (days)
Aqueous (pH 7)>365
Soil (aerobic)180

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2,2-Difluoroethyl trifluoromethyl ether
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2,2-Difluoroethyl trifluoromethyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.